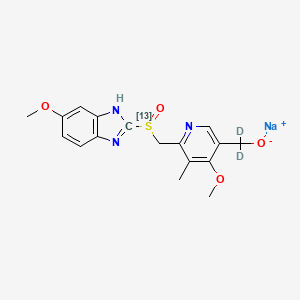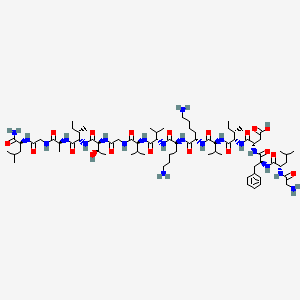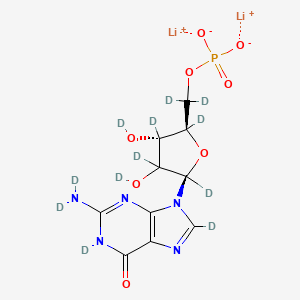
H-Tyr-His-Ile-Glu-Pro-Val-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound H-Tyr-His-Ile-Glu-Pro-Val-OH is a peptide composed of the amino acids tyrosine, histidine, isoleucine, glutamic acid, proline, and valine. Peptides like this one are essential in various biological processes and have significant roles in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of H-Tyr-His-Ile-Glu-Pro-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Deprotection: Removal of the protecting group from the amino acid attached to the resin.
Coupling: Addition of the next amino acid in the sequence using coupling reagents like HBTU or DIC.
Cleavage: The final peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, the production of peptides like This compound is scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient and high-throughput production of peptides with high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
H-Tyr-His-Ile-Glu-Pro-Val-OH: can undergo various chemical reactions, including:
Oxidation: The tyrosine residue can be oxidized to form dityrosine.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Various reagents depending on the desired modification, such as acylating agents for acetylation.
Major Products Formed
Oxidation: Formation of dityrosine or other oxidized derivatives.
Reduction: Formation of free thiol groups.
Substitution: Modified peptides with new functional groups.
Applications De Recherche Scientifique
H-Tyr-His-Ile-Glu-Pro-Val-OH: has numerous applications in scientific research:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery system or in vaccine development.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mécanisme D'action
The mechanism by which H-Tyr-His-Ile-Glu-Pro-Val-OH exerts its effects depends on its specific biological context. Generally, peptides interact with cellular receptors or enzymes, triggering a cascade of biochemical events. The molecular targets and pathways involved can vary, but they often include:
Receptor Binding: Interaction with cell surface receptors to initiate signaling pathways.
Enzyme Inhibition/Activation: Modulation of enzyme activity to regulate metabolic processes.
Comparaison Avec Des Composés Similaires
H-Tyr-His-Ile-Glu-Pro-Val-OH: can be compared to other peptides with similar sequences or functions. Some similar compounds include:
H-Tyr-Pro-Phe-Val-Glu-Pro-Ile-OH: Another peptide with a similar sequence but different biological activity.
H-Tyr-Leu-Tyr-Gln-Trp-Leu-Gly-Ala-Pro-Val-Pro-Tyr-Pro-Asp-Pro-Leu-Glu-Pro-Arg-Arg-Glu-Val-Cys-Glu-Leu-Asn-Pro-Asp-Cys-Asp-Glu-Leu-Ala-Asp-His-Ile-Gly-Phe-Gln-Glu-Ala-Tyr-Arg-Arg-Phe-Tyr-Gly-Pro-Val-OH: A longer peptide with more complex functions.
The uniqueness of This compound lies in its specific sequence and the resulting biological activities, which can be distinct from other peptides with different amino acid compositions.
Propriétés
Formule moléculaire |
C36H52N8O10 |
|---|---|
Poids moléculaire |
756.8 g/mol |
Nom IUPAC |
(4S)-4-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoyl]amino]-5-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H52N8O10/c1-5-20(4)30(43-32(49)26(16-22-17-38-18-39-22)41-31(48)24(37)15-21-8-10-23(45)11-9-21)34(51)40-25(12-13-28(46)47)35(52)44-14-6-7-27(44)33(50)42-29(19(2)3)36(53)54/h8-11,17-20,24-27,29-30,45H,5-7,12-16,37H2,1-4H3,(H,38,39)(H,40,51)(H,41,48)(H,42,50)(H,43,49)(H,46,47)(H,53,54)/t20-,24-,25-,26-,27-,29-,30-/m0/s1 |
Clé InChI |
MPORDPMEKCNCRM-XHJIKMKMSA-N |
SMILES isomérique |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES canonique |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC2=CN=CN2)NC(=O)C(CC3=CC=C(C=C3)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-4-[[(2S)-4-methyl-2-[methyl-[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]butanoic acid](/img/structure/B12368099.png)
![7,8-dimethyl-10-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridine-2,4-dione](/img/structure/B12368102.png)
![(2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol;dihydrochloride](/img/structure/B12368105.png)


![[(3R)-3-aminopiperidin-1-yl]-[2-(1-ethylindol-2-yl)-7-methoxy-1-methylbenzimidazol-5-yl]methanone;hydrochloride](/img/structure/B12368117.png)






